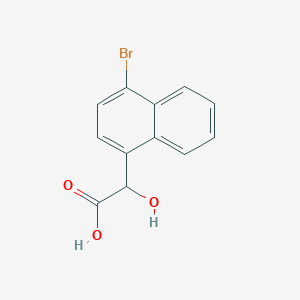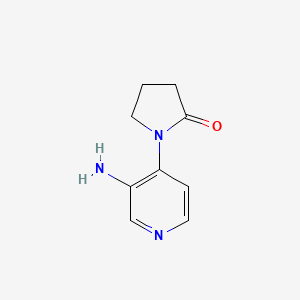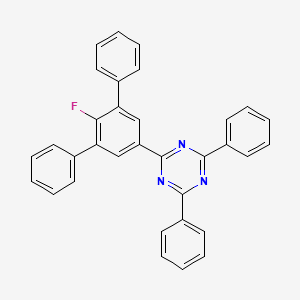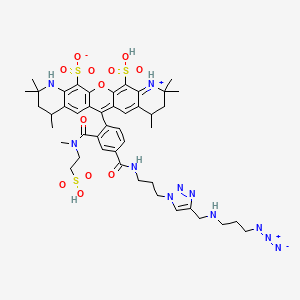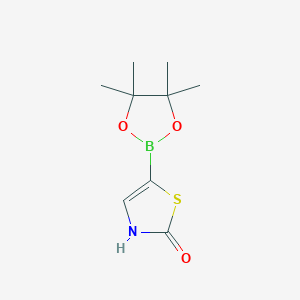
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C10H7ClN4S. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl isothiocyanate with hydrazine derivatives, followed by cyclization to form the thiadiazole ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole
- 5-Cyanimino-4,5-dihydro-3-(4-chlorophenyl)-1,2,4-thiadiazole
- 4-Methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole
Uniqueness
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole is unique due to the presence of the cyanimino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C10H7ClN4S |
|---|---|
Poids moléculaire |
250.71 g/mol |
Nom IUPAC |
[3-(4-chlorophenyl)-4-methyl-1,2,4-thiadiazol-5-ylidene]cyanamide |
InChI |
InChI=1S/C10H7ClN4S/c1-15-9(14-16-10(15)13-6-12)7-2-4-8(11)5-3-7/h2-5H,1H3 |
Clé InChI |
UETUDULBTZMHBK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NSC1=NC#N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)

